molecular formula C10H16N2O2 B2833681 N-(2-aminoethyl)-3,5-dimethoxyaniline CAS No. 933737-28-1

N-(2-aminoethyl)-3,5-dimethoxyaniline

Cat. No.: B2833681
CAS No.: 933737-28-1
M. Wt: 196.25
InChI Key: RYLDKTVRIBLNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-3,5-dimethoxyaniline is an organic compound that features an aniline core substituted with two methoxy groups at the 3 and 5 positions and an aminoethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3,5-dimethoxyaniline typically involves the reaction of 3,5-dimethoxyaniline with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3,5-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various functional groups such as thiols, amines, or halides.

Scientific Research Applications

N-(2-aminoethyl)-3,5-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)-glycine
  • N-(2-aminoethyl)-1-aziridineethanamine

Uniqueness

N-(2-aminoethyl)-3,5-dimethoxyaniline is unique due to the presence of both aminoethyl and methoxy groups, which confer distinct chemical and physical properties. The methoxy groups enhance its solubility in organic solvents, while the aminoethyl group provides sites for further functionalization and interaction with biological targets.

Properties

IUPAC Name

N'-(3,5-dimethoxyphenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-13-9-5-8(12-4-3-11)6-10(7-9)14-2/h5-7,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLDKTVRIBLNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCCN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.